6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in medicinal chemistry, materials science, and polymer chemistry. The presence of chlorine and methyl groups in the structure of this compound imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloro-6-methylphenol with formaldehyde and an appropriate amine. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzoxazines with various functional groups.
Scientific Research Applications
6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials, including high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,4-dihydro-2H-1,4-benzoxazine: Lacks the methyl groups present in 6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine.
5,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Lacks the chlorine atom present in this compound.
6-Bromo-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Contains a bromine atom instead of chlorine.
Uniqueness
The presence of both chlorine and methyl groups in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity. These structural features make it distinct from other similar compounds and contribute to its diverse applications in various fields.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C10H12ClNO/c1-6-5-8-10(7(2)9(6)11)12-3-4-13-8/h5,12H,3-4H2,1-2H3 |
InChI Key |
SPCYURKWVHACGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)NCCO2 |
Origin of Product |
United States |
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